Creatine hydrochloride
Overview
Description
Creatine Hydrochloride (HCL) is a form of creatine, a substance found naturally in muscle cells . It helps your muscles produce energy during heavy lifting or high-intensity exercise . Athletes often take creatine supplements to enhance strength and improve performance . Creatine HCL is a soluble form of creatine, so you get the benefits of creatine without the bloating .
Synthesis Analysis
Creatine is synthesized in the kidney, liver, and pancreas from L-arginine, glycine, and L-methionine . About half of your body’s creatine stores come from the food you eat, especially red meat and seafood . The rest is made in your liver and kidneys from amino acids .
Molecular Structure Analysis
The molecular formula of Creatine Hydrochloride is C4H10ClN3O2 . The average mass is 167.594 Da and the monoisotopic mass is 167.046158 Da .
Chemical Reactions Analysis
Creatine shares many similarities with amino acids, important compounds in the body that help build protein . In the muscles, a fraction of the total creatine binds to phosphate, forming creatine phosphate . This is a form of stored energy in the cells, helping your body produce more of a high-energy molecule called adenosine triphosphate (ATP) .
Physical And Chemical Properties Analysis
Creatine is found mostly in your body’s muscles as well as in the brain . Most people get creatine through seafood and red meat . The body’s liver, pancreas, and kidneys also can make about 1 gram of creatine per day .
Scientific Research Applications
Bioavailability and Pharmacokinetics
Creatine hydrochloride (CHCL) demonstrates a higher oral bioavailability compared to creatine monohydrate (CM), making it a compelling subject for pharmacokinetic studies. CHCL has a predicted oral bioavailability of 66% compared to 17% for CM, offering insights for enhanced dosage formulations of creatine (Alraddadi et al., 2018).
Physicochemical Properties
CHCL's superior aqueous solubility compared to CM is significant. For instance, creatine hydrochloride is 38 times more soluble in water than creatine monohydrate, which has implications for its absorption and therapeutic applications (Gufford et al., 2010).
Performance Enhancement
In a study on army soldiers, CHCL supplementation showed notable improvements in physical performance measures like vertical jump, power performance, and 1RM back squat, along with changes in testosterone and cortisol concentrations (Tayebi et al., 2021). Additionally, creatine supplementation in general, not limited to CHCL, has shown positive effects on exercise performance, including increased muscular force, power, and muscle mass (Bemben & Lamont, 2005).
Clinical Applications
Creatine, including its hydrochloride form, has been studied for various clinical applications. It has shown potential in disease models such as Huntington's, Parkinson's, Duchenne muscular dystrophy, and even in conditions like congestive heart failure (Persky & Brazeau, 2001).
Neuroprotective Effects
Creatine supplementation, including CHCL, has been identified as an important metabolic regulator in powering CD8 T cell antitumor reactivity and enhancing antitumor T cell immunity, suggesting its potential application in cancer immunotherapy (Li & Yang, 2021).
Antioxidant Activity
Creatine shows antioxidant properties that protect human erythrocytes and lymphocytes against oxidative damage, which has implications for general cellular health and longevity (Qasim & Mahmood, 2015).
Therapeutic Potential in Various Diseases
Studies have explored the therapeutic role of creatine supplementation in various diseases, including muscular and central nervous system disorders, indicating its broader medical applications (Gualano et al., 2009).
Safety And Hazards
properties
IUPAC Name |
2-[carbamimidoyl(methyl)amino]acetic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3O2.ClH/c1-7(4(5)6)2-3(8)9;/h2H2,1H3,(H3,5,6)(H,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGOAYHVIVJYHKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C(=N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50937776 | |
Record name | N-Carbamimidoyl-N-methylglycine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50937776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Creatine hydrochloride | |
CAS RN |
17050-09-8 | |
Record name | Creatine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017050098 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Carbamimidoyl-N-methylglycine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50937776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[carbamimidoyl(methyl)amino]acetic acid;hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CREATINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/429W5UKC8E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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